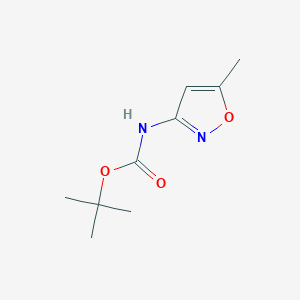

tert-Butyl (5-methylisoxazol-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQNLVVSJSRECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453427 | |

| Record name | tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97517-66-3 | |

| Record name | tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (5-methylisoxazol-3-yl)carbamate chemical properties

An In-depth Technical Guide to tert-Butyl (5-methylisoxazol-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 97517-66-3), a key heterocyclic building block in modern medicinal chemistry. This document details the compound's physicochemical properties, synthesis, reactivity, and spectroscopic profile. Emphasis is placed on its role as a tert-butoxycarbonyl (Boc)-protected amine, a critical intermediate for introducing the 5-methylisoxazol-3-amine scaffold into pharmacologically active molecules. The guide is intended for researchers and professionals in drug discovery and organic synthesis, offering practical insights into its application and handling.

Chemical Identity and Physicochemical Properties

This compound is a stable, solid organic compound. The presence of the lipophilic tert-butyl group and the polar isoxazole-carbamate moiety gives it balanced solubility in a range of organic solvents. While specific experimental data for properties like melting and boiling points are not extensively published, the following table summarizes its known identifiers and estimated properties based on its structure and related compounds.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | [1] |

| Synonyms | 3-(Boc-amino)-5-methylisoxazole, (5-Methyl-isoxazol-3-yl)-carbamic acid tert-butyl ester | [2] |

| CAS Number | 97517-66-3 | [2] |

| Molecular Formula | C₉H₁₄N₂O₃ | [2] |

| Molecular Weight | 198.22 g/mol | [2] |

| Appearance | White to off-white solid (Expected) | [3] |

| Melting Point | ~105 - 109 °C (Analog-based estimate) | [3] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; limited solubility in water. | [4] |

| SMILES | CC1=CC(=NO1)NC(=O)OC(C)(C)C | [1] |

| InChI Key | ZDQNLVVSJSRECT-UHFFFAOYSA-N | [2] |

Significance and Applications in Medicinal Chemistry

The 5-methylisoxazole ring is a privileged scaffold in drug discovery, recognized for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[5][6] this compound serves as the primary vehicle for incorporating this valuable moiety into larger, more complex molecules.

Its significance stems from two core features:

-

The Isoxazole Core : This heterocyclic system is present in numerous bioactive compounds, demonstrating a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6] For instance, derivatives are explored as inhibitors of FMS-like tyrosine kinase-3 (FLT3), a crucial receptor in the proliferation of certain cancer cells, particularly in acute myeloid leukemia (AML).[1][7]

-

The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group provides a robust yet easily removable shield for the amine at the 3-position of the isoxazole ring. This protection is fundamental in multi-step syntheses, preventing the nucleophilic amine from engaging in unintended side reactions while other parts of the molecule are being modified.[8]

The strategic importance of this compound is therefore clear: it is not an active pharmaceutical ingredient itself, but a critical precursor that enables the efficient and controlled synthesis of advanced drug candidates.

Chemical Synthesis and Mechanism

The synthesis of this compound is a standard N-protection reaction. The most common and efficient laboratory-scale method involves the reaction of the parent amine, 3-amino-5-methylisoxazole, with di-tert-butyl dicarbonate ((Boc)₂O).

The choice of (Boc)₂O as the protecting agent is deliberate; it is a stable solid, easy to handle, and its byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying purification. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is typically included to neutralize the acidic carbamic acid intermediate, driving the reaction to completion.[8]

Caption: Synthetic workflow for Boc-protection of 3-amino-5-methylisoxazole.

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-amino-5-methylisoxazole (1.0 eq). Dissolve it in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.2 eq), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Causality: Adding (Boc)₂O slowly at 0 °C helps to control the exotherm of the reaction and minimize the formation of potential side products like ureas.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The acidic wash removes the basic catalyst (TEA/DIEA), while the bicarbonate wash removes any unreacted acidic impurities.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.[8]

Chemical Reactivity: The Boc-Protecting Group

The utility of this compound lies in the lability of the Boc group under acidic conditions. This allows for the selective deprotection of the amine, unmasking its nucleophilicity for subsequent reactions, such as amide bond formation or arylation.

The deprotection mechanism is initiated by protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and CO₂. Strong acids like trifluoroacetic acid (TFA) in a solvent like DCM are commonly used for rapid and clean cleavage at room temperature.

Caption: Acid-catalyzed deprotection of the Boc group.

Deprotection Protocol:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 30-60 minutes, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated solution of NaHCO₃ and extract the free amine product with an appropriate organic solvent.

Spectroscopic Characterization Profile

While a publicly available, verified spectrum for this specific compound is scarce, its structure allows for a confident prediction of its key spectroscopic features.

| Technique | Expected Features |

| ¹H NMR | ~1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group. ~2.4 ppm (s, 3H): The three protons of the methyl group on the isoxazole ring. ~6.5 ppm (s, 1H): The single proton on the isoxazole ring. ~8.0-9.0 ppm (br s, 1H): The N-H proton of the carbamate, which is often broad and may exchange with D₂O. |

| ¹³C NMR | ~14 ppm: Methyl carbon (isoxazole-CH₃). ~28 ppm: tert-butyl methyl carbons (-C(CH₃)₃). ~81 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃). ~98 ppm: C4 carbon of the isoxazole ring. ~152 ppm: Carbonyl carbon of the carbamate (C=O). ~158 ppm: C3 carbon of the isoxazole ring (attached to nitrogen). ~170 ppm: C5 carbon of the isoxazole ring (attached to methyl). |

| IR (Infrared) | ~3300-3400 cm⁻¹: N-H stretch of the carbamate. ~2980 cm⁻¹: C-H stretches of the alkyl groups. ~1720-1740 cm⁻¹: Strong C=O stretch of the carbamate carbonyl. ~1500-1600 cm⁻¹: C=N and C=C stretches from the isoxazole ring. ~1160-1250 cm⁻¹: C-O stretch of the carbamate. |

| Mass Spec (MS) | [M+H]⁺: Expected at m/z 199.11. [M-Boc+2H]⁺: A common fragment at m/z 99.06 corresponding to the 3-amino-5-methylisoxazole cation. [M-C₄H₈+H]⁺: Fragment corresponding to the loss of isobutylene at m/z 143.05. |

Safe Handling, Storage, and Disposal

As a senior scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is mandatory when handling this compound.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong acids and oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

This compound is a strategically vital intermediate in synthetic and medicinal chemistry. Its value is derived from the combination of the pharmacologically relevant 5-methylisoxazole core and the synthetically versatile Boc-protecting group. Understanding its properties, synthesis, and reactivity is essential for researchers aiming to develop novel therapeutics. This guide provides the foundational knowledge and practical protocols to effectively and safely utilize this compound in a research and development setting.

References

-

PubChem. (n.d.). tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

-

Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Retrieved from [Link]

-

European Patent Office. (n.d.). Preparation of 3-amino-5-t-butyl-isoxazole. Retrieved from [Link]

- Google Patents. (n.d.). CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole.

-

Sciforum. (2005). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate - NIST WebBook. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

Supporting Information. (n.d.). NMR and HRMS Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate IR Spectrum. Retrieved from [Link]

-

mzCloud. (2017). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (5-methylisoxazol-3-yl)carbamate. Retrieved from [Link]

-

MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

Sources

- 1. Ethyl (5-methylisoxazol-3-yl)carbamate | C7H10N2O3 | CID 4054636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 341030-45-3|tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Buy Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate | 2098004-96-5 [smolecule.com]

- 6. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound|CAS 97517-66-3 [benchchem.com]

- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to tert-Butyl (5-methylisoxazol-3-yl)carbamate: A Keystone Building Block in Modern Medicinal Chemistry

CAS Number: 97517-66-3

Foreword for the Advanced Practitioner

In the landscape of contemporary drug discovery and organic synthesis, the strategic deployment of versatile molecular scaffolds is paramount. Among these, heterocyclic systems, particularly isoxazoles, have consistently demonstrated their value as privileged structures in medicinal chemistry. This guide provides an in-depth technical overview of tert-Butyl (5-methylisoxazol-3-yl)carbamate , a key intermediate that marries the synthetic utility of a Boc-protected amine with the pharmacological potential of the 5-methylisoxazole core. As a Senior Application Scientist, my objective is to present not merely a compilation of data, but a cohesive narrative that elucidates the rationale behind its synthesis, explores its reactivity, and showcases its application in the development of targeted therapeutics. This document is designed for the discerning researcher, scientist, and drug development professional, offering both foundational knowledge and actionable insights.

Molecular and Physicochemical Profile

This compound is a stable, crystalline solid that serves as a valuable precursor in multi-step organic syntheses. The presence of the tert-butyloxycarbonyl (Boc) protecting group confers stability under a wide range of reaction conditions, yet allows for facile deprotection under acidic conditions, enabling the strategic unmasking of the amine functionality.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 97517-66-3 | |

| Molecular Formula | C₉H₁₄N₂O₃ | |

| Molecular Weight | 198.22 g/mol | |

| IUPAC Name | tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | |

| Synonyms | 3-(Boc-amino)-5-methylisoxazole, 3-tert-butoxycarbonylamino-5-methylisoxazole | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc, MeOH) | General knowledge |

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is a two-stage process, beginning with the formation of the core heterocyclic amine, 3-amino-5-methylisoxazole, followed by the protection of the amino group. This approach ensures a high-yielding and scalable production of the target compound.

Stage 1: Synthesis of 3-Amino-5-methylisoxazole

The synthesis of the isoxazole core can be achieved through several reported methods. A common and effective route involves the cyclization of a β-ketonitrile derivative with hydroxylamine.[1][2]

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydroxylamine hydrochloride (1.0 eq) and a suitable base such as potassium carbonate (2.5 eq) in an aqueous medium.[1]

-

Addition of Precursor: To the stirred solution, add 3-oxobutanenitrile (acetylacetonitrile) (1.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 60°C and maintain for 6 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature. Extract the aqueous layer with a suitable organic solvent, such as toluene. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-amino-5-methylisoxazole. Further purification can be achieved by recrystallization or column chromatography.

Caption: Synthesis of 3-Amino-5-methylisoxazole.

Stage 2: Boc Protection of 3-Amino-5-methylisoxazole

The protection of the amino group of 3-amino-5-methylisoxazole is a standard procedure in organic synthesis, typically employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 3-amino-5-methylisoxazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add a base, such as triethylamine (1.5 eq) or N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the solution. Cool the mixture to 0°C using an ice bath.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Caption: Boc Protection of 3-Amino-5-methylisoxazole.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5-9.5 (br s, 1H, N-H), 6.1-6.3 (s, 1H, isoxazole C4-H), 2.4-2.6 (s, 3H, isoxazole C5-CH₃), 1.5-1.7 (s, 9H, C(CH₃)₃) | The N-H proton of the carbamate is expected to be a broad singlet. The isoxazole ring proton at the C4 position will appear as a singlet. The methyl group on the isoxazole ring will be a singlet, as will the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168-172 (C=O, carbamate), 158-162 (isoxazole C5), 152-156 (isoxazole C3), 95-100 (isoxazole C4), 80-84 (O-C(CH₃)₃), 28-30 (C(CH₃)₃), 12-15 (isoxazole C5-CH₃) | The carbonyl carbon of the carbamate will be the most downfield signal. The quaternary carbons of the isoxazole ring and the tert-butyl group will also be in the downfield region. The methine carbon of the isoxazole and the methyl carbons will be the most upfield signals. |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2980 (C-H stretch, sp³), ~1720 (C=O stretch, carbamate), ~1600 (C=N stretch, isoxazole), ~1520 (N-H bend) | The N-H stretch of the carbamate will be a prominent broad peak. The C=O stretch of the carbamate is also a strong, characteristic absorption. The C=N and C=C stretching vibrations of the isoxazole ring will appear in the fingerprint region. |

| Mass Spec. (ESI+) | m/z 199.11 [M+H]⁺, 143.06 [M-tBu+H]⁺, 99.05 [M-Boc+H]⁺ | The protonated molecular ion should be observed. Common fragmentation patterns for Boc-protected amines include the loss of the tert-butyl group or the entire Boc group. |

Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a bifunctional building block. The Boc-protected amine allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the amino group. The Boc group can then be selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the free amine, which can then participate in subsequent reactions such as amide bond formation, urea formation, or alkylation.

Key Application: Synthesis of FLT3 Inhibitors

A significant application of this carbamate is in the synthesis of potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitors.[3] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells, and mutations in FLT3 are associated with a poor prognosis in acute myeloid leukemia (AML).[4]

The 5-methylisoxazol-3-amine moiety serves as a key pharmacophore that can be elaborated into more complex structures targeting the ATP-binding site of the FLT3 kinase. For instance, N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been designed and synthesized as potent FLT3 inhibitors.[3] In these syntheses, the Boc-protected amine of this compound is deprotected to yield the free amine, which is then reacted with a substituted phenyl isocyanate to form the final urea-containing inhibitor.

Caption: Synthetic pathway to FLT3 inhibitors.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a strategically important building block in medicinal chemistry. Its robust synthesis and the versatility of the Boc-protecting group make it an invaluable tool for the construction of complex molecular architectures. The demonstrated application of this compound in the development of potent FLT3 inhibitors highlights its significance in the pursuit of novel cancer therapeutics. Future research will likely continue to leverage this and similar isoxazole-based scaffolds to explore new therapeutic targets and develop next-generation drug candidates.

References

-

Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 341030-45-3|tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate|BLD Pharm [bldpharm.com]

The Strategic Utility of tert-Butyl (5-methylisoxazol-3-yl)carbamate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the strategic deployment of well-defined molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, tert-Butyl (5-methylisoxazol-3-yl)carbamate has emerged as a pivotal intermediate, prized for its unique structural attributes and versatile reactivity. This guide provides an in-depth technical overview of this compound, from its molecular structure and synthesis to its critical applications as a protected amine in the synthesis of high-value pharmaceutical targets. We will delve into the causality behind its use, providing field-proven insights into its role in the development of kinase inhibitors and GABA receptor modulators. Detailed experimental protocols, comprehensive spectroscopic analysis, and a discussion of the strategic advantages conferred by the Boc-protected 5-methylisoxazole moiety will equip researchers with the practical knowledge to leverage this valuable synthetic tool.

Introduction: The Emergence of a Versatile Building Block

The imperative in drug discovery is to rapidly assemble complex molecular architectures with a high degree of control and predictability. This necessitates a toolbox of robust and versatile chemical intermediates. This compound (CAS No. 97517-66-3) has garnered significant attention for its utility as a precursor to the 3-amino-5-methylisoxazole scaffold, a privileged structure in medicinal chemistry.[1] The strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group on the 3-amino functionality allows for precise manipulation of the molecule during multi-step syntheses. This guide will elucidate the intrinsic properties of this carbamate that make it an indispensable tool for the modern medicinal chemist.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound combines the stability of the Boc protecting group with the unique electronic and steric properties of the 5-methylisoxazole ring.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₃ | [2] |

| Molecular Weight | 198.22 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | |

| CAS Number | 97517-66-3 | [2] |

| IUPAC Name | tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | [1] |

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts specific electronic characteristics, including the ability to act as a bioisosteric replacement for other functional groups and to participate in hydrogen bonding interactions, which are critical for molecular recognition at biological targets. The methyl group at the 5-position provides a point of steric definition and can influence the compound's metabolic stability and binding affinity.

Caption: 2D representation of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a two-step process that begins with the formation of the core heterocyclic structure, 3-amino-5-methylisoxazole, followed by the protection of the amino group.

Synthesis of 3-Amino-5-methylisoxazole

Several synthetic routes to 3-amino-5-methylisoxazole have been reported. A common and efficient method involves the cyclization of a nitrile precursor with hydroxylamine.[3]

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole

-

Combine hydroxylamine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in water.

-

Stir the mixture at room temperature for 20 minutes.

-

Add 3-hydroxybutanenitrile (0.85 eq) to the mixture.

-

Heat the reaction to 60°C and maintain for 6 hours.

-

Cool the reaction to room temperature and extract with toluene.

-

To the organic layer, add anhydrous ferric chloride (0.1 eq) and heat to reflux with a Dean-Stark apparatus to remove water.

-

After cooling, acidify the mixture with concentrated hydrochloric acid.

-

Separate the aqueous layer and basify with 30% sodium hydroxide solution to precipitate the product.

-

Filter and dry the solid to yield 3-amino-5-methylisoxazole.

Boc Protection of 3-Amino-5-methylisoxazole

The protection of the amino group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol: Synthesis of this compound

-

Dissolve 3-amino-5-methylisoxazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[4]

Spectroscopic Data and Interpretation

The structural identity and purity of this compound are confirmed by standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the isoxazole ring (around δ 2.4 ppm), a singlet for the nine equivalent protons of the tert-butyl group (around δ 1.5 ppm), a singlet for the isoxazole ring proton (around δ 6.2 ppm), and a broad singlet for the NH proton of the carbamate (variable, typically δ 7.0-8.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit characteristic signals for the isoxazole ring carbons (in the region of δ 95-170 ppm), the carbonyl carbon of the carbamate (around δ 153 ppm), the quaternary and methyl carbons of the tert-butyl group (around δ 80 and 28 ppm, respectively), and the methyl carbon on the isoxazole ring (around δ 12 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2900-3000 cm⁻¹), and a strong C=O stretching of the carbamate carbonyl group (around 1700-1750 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺. Fragmentation patterns will likely include the loss of the tert-butyl group or isobutylene.

Strategic Applications in Drug Discovery

The utility of this compound lies in its role as a protected amine, allowing for the sequential introduction of functionalities in complex syntheses. The 5-methylisoxazol-3-amine core is a key pharmacophore in several classes of therapeutic agents.

Kinase Inhibitors: Targeting FLT3 in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). The development of potent and selective FLT3 inhibitors is a major focus of cancer research. The 3-amino-5-methylisoxazole moiety has been incorporated into potent FLT3 inhibitors. For instance, in the development of Quizartinib (AC220), a highly potent and selective FLT3 inhibitor, a derivative of 3-amino-5-tert-butylisoxazole was utilized as a key building block.[5] The general synthetic strategy involves the coupling of the deprotected 3-amino-5-methylisoxazole with a suitable electrophile to form a urea or amide linkage, which is often crucial for binding to the kinase domain.

Caption: Synthetic workflow for FLT3 kinase inhibitors.

GABA Receptor Modulators: Enhancing Cognitive Function

The γ-aminobutyric acid type A (GABA-A) receptors are the primary mediators of inhibitory neurotransmission in the central nervous system and are important targets for drugs treating anxiety, epilepsy, and sleep disorders.[6][7] Selective modulation of specific GABA-A receptor subtypes can offer therapeutic benefits with fewer side effects. The 5-methylisoxazole scaffold has been incorporated into selective GABA-A receptor modulators. For example, MRK-016, a functionally selective inverse agonist at the benzodiazepine site of GABA-A α5 receptors, which has been investigated for cognitive enhancement, contains the 5-methylisoxazol-3-yl moiety.[1] The synthesis of such modulators often involves the use of this compound as a key intermediate to introduce the 3-amino-5-methylisoxazole pharmacophore.

The Boc Protecting Group: A Self-Validating System

The choice of the Boc group is a testament to its reliability and predictability, making it a self-validating system in synthesis.

-

Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, allowing for extensive chemical modifications on other parts of the molecule without premature deprotection.[8]

-

Facile Cleavage: Deprotection is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[8] The byproducts of deprotection, isobutylene and carbon dioxide, are volatile and easily removed, simplifying purification.

Experimental Protocol: Deprotection of this compound

-

Dissolve this compound in a minimal amount of dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) at room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted to yield the free amine.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling this compound and its precursors. It is advisable to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a strategically important building block in modern drug discovery. Its robust nature, coupled with the facile and clean deprotection of the Boc group, provides a reliable and efficient means of introducing the 3-amino-5-methylisoxazole pharmacophore into complex molecules. The demonstrated success of this scaffold in high-profile drug candidates, such as FLT3 kinase inhibitors and GABA-A receptor modulators, underscores the value of this intermediate. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, will empower researchers to effectively utilize this versatile compound in their pursuit of novel therapeutics.

References

-

An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. (2024). Taylor & Francis Online. [Link]

- Process for the manufacture of 3-amino-5- methylisoxazole.

- Preparation method of 3-amino-5-methyl isoxazole.

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]

-

EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

-

Experimental Procedures. The Royal Society of Chemistry. [Link]

-

Supporting Information. Indian Academy of Sciences. [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]

-

Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. [Link]

-

tert-Butyl carbamate. PMC - NIH. [Link]

-

Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][9][10]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Characterization of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one as a positive allosteric modulator of GABAB receptors. PubMed Central. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]

-

Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. MDPI. [Link]

-

Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Indian Academy of Sciences. [Link]

-

tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate. MySkinRecipes. [Link]

-

tert-Butyl (5-aMinobenzo[d]isoxazol-3-yl)carbaMate. ChemBK. [Link]

-

4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. The Royal Society of Chemistry. [Link]

-

GABAA receptor positive allosteric modulator. Wikipedia. [Link]

-

Novel positive allosteric modulators of GABAA receptors with anesthetic activity. PMC. [Link]

Sources

- 1. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of tert-Butyl (5-methylisoxazol-3-yl)carbamate

This guide provides an in-depth exploration of the synthetic pathway for tert-Butyl (5-methylisoxazol-3-yl)carbamate, a valuable intermediate in pharmaceutical and agrochemical research. The document is structured to offer not only a step-by-step protocol but also a deeper understanding of the chemical principles and experimental considerations that underpin this synthesis.

Introduction: The Significance of a Protected Isoxazole

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The 3-amino-5-methylisoxazole core, in particular, serves as a crucial building block for the synthesis of sulfonamides and other biologically active compounds.[1] The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the amino function of this isoxazole is a key strategic step in multi-step syntheses. The Boc group, renowned for its stability under a range of reaction conditions and its facile, acid-labile removal, allows for selective manipulation of other functional groups within a molecule.[2][3] This guide will detail a reliable and efficient pathway to this compound, starting from the synthesis of the essential precursor, 3-amino-5-methylisoxazole.

Synthesis Pathway Overview

The synthesis of this compound is a two-stage process. The first stage involves the construction of the 3-amino-5-methylisoxazole ring system. Following this, the primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 3-Amino-5-methylisoxazole

A robust method for the preparation of 3-amino-5-methylisoxazole involves a three-step sequence starting from readily available ethyl acetate and acetonitrile.[4] This approach avoids the use of hazardous reagents like chloroform or carbon tetrachloride, which have been employed in older methods.

Experimental Protocol for 3-Amino-5-methylisoxazole Synthesis

Step 1: Synthesis of Acetylacetonitrile

-

To a solution of diisopropylamine in tetrahydrofuran (THF), cooled to below -30 °C under a nitrogen atmosphere, slowly add n-butyllithium (n-BuLi).

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture to below -78 °C and add a solution of ethyl acetate and acetonitrile.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with 2N HCl to adjust the pH to 5-6.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain acetylacetonitrile.

Step 2: Formation of the Hydrazone Intermediate

-

The crude acetylacetonitrile is then reacted with p-toluenesulfonyl hydrazide to form the corresponding hydrazone.

Step 3: Ring Closure to 3-Amino-5-methylisoxazole

-

The hydrazone intermediate undergoes a ring-closing reaction with hydroxylamine hydrochloride under alkaline conditions to yield 3-amino-5-methylisoxazole.[4] An alternative procedure for the final ring closure involves reacting 3-hydroxybutanenitrile with hydroxylamine hydrochloride and potassium carbonate in water, followed by treatment with iron(III) chloride in toluene.[5]

Table 1: Reagents and Conditions for 3-Amino-5-methylisoxazole Synthesis

| Step | Key Reagents | Solvent | Temperature | Key Parameters |

| 1 | Ethyl acetate, Acetonitrile, Diisopropylamine, n-BuLi | Tetrahydrofuran | -78 °C to RT | Inert atmosphere, controlled addition |

| 2 | Acetylacetonitrile, p-Toluenesulfonyl hydrazide | - | - | - |

| 3 | Hydrazone intermediate, Hydroxylamine hydrochloride | - | - | Alkaline conditions |

Stage 2: Boc Protection of 3-Amino-5-methylisoxazole

The protection of the amino group of 3-amino-5-methylisoxazole is achieved through a nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[2] This reaction is typically carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity.

Experimental Protocol for this compound Synthesis

-

Dissolve 3-amino-5-methylisoxazole in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, for example, triethylamine or 4-dimethylaminopyridine (DMAP).[3][6]

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.[7]

Table 2: Reagents and Conditions for Boc Protection

| Reagent | Molar Equivalent | Purpose |

| 3-Amino-5-methylisoxazole | 1.0 | Substrate |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 - 1.2 | Boc-protecting agent |

| Triethylamine or DMAP | 1.0 - 1.5 | Base |

| Dichloromethane or THF | - | Solvent |

In-Depth Mechanistic Discussion

The Boc protection of an amine is a well-established transformation in organic synthesis. The reaction is initiated by the base, which deprotonates the primary amine of 3-amino-5-methylisoxazole, thereby increasing its nucleophilicity. The lone pair of electrons on the nitrogen atom then attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating a molecule of tert-butoxide and carbon dioxide, to afford the stable tert-butyl carbamate product.

Figure 2: Simplified mechanism of the Boc protection of 3-amino-5-methylisoxazole.

Conclusion

The synthesis of this compound is a straightforward yet crucial process for the advancement of various research and development projects in the life sciences. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently produce this valuable intermediate. The presented pathway emphasizes the use of readily available starting materials and established, high-yielding reactions, ensuring a reliable and reproducible synthesis.

References

- Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.

- METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. DE3731850A1.

- 3-Amino-5-methylisoxazole synthesis. ChemicalBook.

- An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evalu

- Process for the manufacture of 3-amino-5- methylisoxazole. CA1301766C.

- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. NIH.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

-

tert-Butyl carbamate. PMC - NIH.

- A Better Understanding of Di Tert Butyl Dicarbon

- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.

- tert-Butyl (5-methylisoxazol-3-yl)

- MSDS of 3-Amino-5-methyl-isoxazole.

- Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Sciforum.

-

tert-Butyl carbamate. (PDF) ResearchGate.

- The synergistic effect of di-tert-butyl dicarbon

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (PDF)

- Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. PMC.

- 341030-45-3|tert-Butyl ((5-methylisoxazol-3-yl)methyl)

- 97517-66-3|tert-Butyl (5-methylisoxazol-3-yl)

- tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)

- 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172. PubChem.

- 3-Amino-5-methylisoxazole | CAS 1072-67-9 | SCBT. Santa Cruz Biotechnology.

Sources

- 1. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 5. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of tert-Butyl (5-methylisoxazol-3-yl)carbamate: A Technical Guide for Drug Discovery Professionals

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug development, the precise characterization of molecular structures is paramount. tert-Butyl (5-methylisoxazol-3-yl)carbamate serves as a critical building block in the synthesis of a diverse array of pharmacologically active compounds.[1] Its isoxazole core is a privileged scaffold, appearing in numerous therapeutics, while the tert-butoxycarbonyl (Boc) protecting group offers a robust and versatile handle for synthetic transformations. A comprehensive understanding of its spectroscopic signature is therefore not merely academic; it is a foundational requirement for ensuring reaction success, purity, and ultimately, the integrity of downstream biological data.

This in-depth technical guide provides a detailed analysis of the spectroscopic data for this compound. It is designed to equip researchers, scientists, and drug development professionals with the practical insights and theoretical underpinnings necessary to confidently identify and utilize this key intermediate. The following sections will delve into the interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, offering a causal explanation for the observed spectroscopic features and providing standardized protocols for data acquisition.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound, with the systematic IUPAC name tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate, dictates its characteristic spectroscopic profile. The key structural motifs to consider are the 5-methylisoxazole ring, the carbamate linkage, and the tert-butyl group.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by three distinct singlet signals, reflecting the symmetry and lack of proton-proton coupling in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.16 | Singlet | 1H | Isoxazole CH |

| 2.32 | Singlet | 3H | Isoxazole CH₃ |

| 1.38 | Singlet | 9H | Boc C(CH₃ )₃ |

| Data acquired in CDCl₃ at 400 MHz.[1] |

Interpretation of the ¹H NMR Spectrum:

-

δ 6.16 (s, 1H): This singlet corresponds to the single proton on the isoxazole ring. Its downfield shift is attributed to the deshielding effect of the electronegative nitrogen and oxygen atoms within the aromatic heterocyclic ring. The singlet multiplicity confirms the absence of adjacent protons.

-

δ 2.32 (s, 3H): This signal is assigned to the three protons of the methyl group attached to the isoxazole ring. The chemical shift is typical for a methyl group on an aromatic ring.

-

δ 1.38 (s, 9H): The most upfield and intense signal is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group. The high degree of shielding results in a chemical shift further upfield.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy

While experimentally determined ¹³C NMR data was not found in the initial search, the expected chemical shifts can be predicted based on the molecular structure and established literature values for similar functional groups.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~170 | Carbamate C =O | The carbonyl carbon of the carbamate is significantly deshielded. |

| ~160 | Isoxazole C -O | The carbon atom in the isoxazole ring bonded to oxygen. |

| ~155 | Isoxazole C -N | The carbon atom in the isoxazole ring bonded to the carbamate nitrogen. |

| ~95 | Isoxazole C H | The protonated carbon of the isoxazole ring. |

| ~80 | Boc C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~28 | Boc C(C H₃)₃ | The methyl carbons of the tert-butyl group. |

| ~12 | Isoxazole C H₃ | The methyl carbon attached to the isoxazole ring. |

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

-

Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 1695 | C=O stretch | Carbamate |

| 1520 | N-H bend | Carbamate |

| 1150 | C-O-C stretch | Carbamate/Isoxazole |

| Data obtained from a commercial supplier.[1] |

Interpretation of the IR Spectrum:

-

1695 cm⁻¹ (C=O stretch): This strong absorption is characteristic of the carbonyl group in the carbamate linkage. The position of this band is sensitive to the electronic environment; its value here is consistent with a carbamate functional group.

-

1520 cm⁻¹ (N-H bend): This absorption corresponds to the bending vibration of the N-H bond in the carbamate group.

-

1150 cm⁻¹ (C-O-C stretch): This band is likely due to the C-O stretching vibrations within the carbamate and potentially the C-O-N of the isoxazole ring.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: A background spectrum of the clean ATR crystal should be collected prior to the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Expected Molecular Ion Peak:

-

[M]⁺: The molecular formula is C₉H₁₄N₂O₃, giving a monoisotopic mass of 198.1004 g/mol .

-

[M+H]⁺: In electrospray ionization (ESI) positive mode, the protonated molecule would be observed at m/z 199.1077.

-

[M+Na]⁺: Adduct formation with sodium is also common in ESI, leading to a peak at m/z 221.0897.

Key Fragmentation Pathways:

The fragmentation of this compound in the mass spectrometer would likely proceed through the loss of the tert-butyl group or isobutylene from the Boc protecting group, which are characteristic fragmentation patterns for Boc-protected amines.

Figure 2. Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan a mass range of m/z 50-500.

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument.

-

-

Data Analysis: Identify the molecular ion peak and any characteristic fragment ions.

Conclusion: A Foundation for Synthetic Success

The spectroscopic data presented in this guide provides a definitive fingerprint for this compound. The characteristic signals in the ¹H NMR and the key vibrational bands in the IR spectrum, when taken together, allow for unambiguous confirmation of its structure. By understanding the causal relationships between the molecular structure and its spectroscopic output, researchers can confidently monitor reaction progress, assess product purity, and ensure the quality of this vital synthetic intermediate. This knowledge forms a critical foundation for the successful development of novel therapeutics and other advanced materials.

References

Sources

A Technical Guide for Drug Discovery Professionals: Unlocking the Potential of 5-Methylisoxazole Derivatives Through Physicochemical Profiling

Executive Summary

The 5-methylisoxazole scaffold is a cornerstone in modern medicinal chemistry, distinguished by its prevalence in a multitude of clinically successful drugs. This guide provides an in-depth exploration of the key physicochemical properties of 5-methylisoxazole derivatives, tailored for researchers, scientists, and drug development professionals. By understanding and strategically manipulating these properties, discovery teams can significantly enhance the pharmacokinetic and pharmacodynamic profiles of their lead candidates. This document outlines the fundamental principles, provides validated experimental protocols, and offers insights into the structure-property relationships that govern the behavior of this important heterocyclic system.

The 5-Methylisoxazole Moiety: A Privileged Scaffold in Drug Design

The isoxazole ring system, a five-membered heterocycle, is a recurring motif in a diverse range of bioactive molecules.[1][2] Its incorporation into drug candidates is often a strategic decision to imbue them with favorable drug-like properties. The 5-methylisoxazole core, in particular, offers a unique combination of features:

-

Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, which can lead to improved in vivo half-life.

-

Hydrogen Bonding Capacity: The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

-

Dipole Moment: The inherent dipole moment of the isoxazole ring can influence molecular recognition and binding affinity.

-

Synthetic Tractability: The synthesis of 5-methylisoxazole derivatives is well-established, allowing for the facile generation of diverse chemical libraries.[1][3][4]

These attributes have contributed to the success of numerous drugs across various therapeutic areas, including anti-inflammatory agents, antibiotics, and immunosuppressants.[1][4][5]

Foundational Physicochemical Properties and Their Impact on Drug Action

The journey of a drug from administration to its site of action is governed by a complex interplay of its physicochemical properties.[6][7][8] For 5-methylisoxazole derivatives, a comprehensive understanding of the following parameters is crucial for success.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the measure of a compound's affinity for a non-polar environment, is a critical determinant of its ability to cross biological membranes.[7][8] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[9]

-

High Lipophilicity (High LogP): Can lead to enhanced membrane permeability but may also result in poor aqueous solubility, increased metabolic liability, and off-target toxicity.[7]

-

Low Lipophilicity (Low LogP): Often associated with good aqueous solubility but may hinder absorption across the gut wall and penetration of the blood-brain barrier.[7]

Expert Insight: The optimal LogP range for orally administered drugs is typically considered to be between 1 and 5.[7] The goal of the medicinal chemist is to fine-tune the lipophilicity of a 5-methylisoxazole derivative to achieve the desired balance between permeability and solubility.

Experimental Protocol: High-Throughput LogP Determination by Reverse-Phase HPLC

This protocol provides a rapid and reliable method for estimating the LogP of a large number of compounds, making it ideal for the early stages of drug discovery.

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 analytical column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

A set of well-characterized LogP standards

-

Test compounds (5-methylisoxazole derivatives)

Procedure:

-

Calibration Curve Generation:

-

Inject a series of LogP standards and record their retention times.

-

Plot the known LogP values against the observed retention times to generate a linear calibration curve.

-

-

Sample Analysis:

-

Inject the 5-methylisoxazole derivatives under the same chromatographic conditions.

-

Record the retention time for each compound.

-

-

LogP Calculation:

-

Interpolate the LogP of the test compounds from their retention times using the calibration curve.

-

Self-Validation: The linearity of the calibration curve (R² > 0.98) and the inclusion of quality control standards with known LogP values ensure the accuracy and reproducibility of the assay.

Aqueous Solubility: A Prerequisite for Absorption

For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[10]

Expert Insight: While high-throughput kinetic solubility assays are useful for initial screening, thermodynamic solubility measurements are the gold standard for lead optimization, as they provide a more accurate reflection of a compound's intrinsic solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the benchmark for accurate solubility assessment.

Materials & Reagents:

-

Test compound (solid form)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vials with screw caps

-

Orbital shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

Add an excess of the solid compound to a vial containing PBS.

-

Agitate the mixture on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Analyzing samples at multiple time points can verify that equilibrium has been established.

Ionization Constant (pKa): The Influence of pH

Many drugs are weak acids or bases, and their ionization state is dependent on the pH of their environment.[7] The pKa is the pH at which a compound is 50% ionized. The weakly basic nitrogen atom in the 5-methylisoxazole ring can influence the overall pKa of a molecule.

-

Impact on Solubility: The ionized form of a drug is generally more water-soluble than the neutral form.

-

Impact on Permeability: The neutral form of a drug is typically more permeable across lipid membranes.

Expert Insight: Understanding the pKa of a 5-methylisoxazole derivative is critical for predicting its behavior in different physiological compartments, such as the stomach (low pH) and the intestine (higher pH). Automated titration systems offer a precise and efficient means of pKa determination.[11]

Data-Driven Drug Design: Structure-Property Relationships

The physicochemical properties of 5-methylisoxazole derivatives can be systematically modulated by making structural modifications.

| Structural Modification | Effect on Lipophilicity (LogP) | Effect on Aqueous Solubility |

| Addition of non-polar groups (e.g., alkyl, aryl) | Increase | Decrease |

| Addition of polar groups (e.g., -OH, -COOH, -NH2) | Decrease | Increase |

| Introduction of halogen atoms (e.g., -F, -Cl) | Increase | Decrease |

Visualization of the Drug Discovery Workflow

The following diagram illustrates the iterative process of designing, synthesizing, and profiling 5-methylisoxazole derivatives.

Caption: Iterative cycle of design, synthesis, and evaluation in drug discovery.

Integrated Physicochemical Profiling Strategy

A successful drug discovery program relies on the early and integrated assessment of physicochemical properties.

Caption: Phased approach to physicochemical profiling in drug discovery.

Conclusion

The 5-methylisoxazole scaffold continues to be a valuable asset in the medicinal chemist's toolbox. A thorough understanding and proactive management of the physicochemical properties of its derivatives are paramount to the success of any drug discovery campaign. By employing the principles and experimental protocols outlined in this guide, research teams can make more informed decisions, accelerate the optimization process, and ultimately increase the likelihood of delivering novel and effective medicines to patients.

References

- Journal of Chemical and Pharmaceutical Research. (URL not provided)

- Importance of Physicochemical Properties In Drug Discovery. (2015).

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- Frontiers in Chemistry. (2024). The role of physicochemical and topological parameters in drug design.

- El-Serwy, W. S., et al. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research.

- ARKA JAIN University. (n.d.).

- Manallack, D. T. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry.

- Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review.

- Khedkar, P., et al. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives.

- Smolecule. (2023). Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4.

- ResearchGate. (2015).

- CymitQuimica. (n.d.). CAS 3405-77-4: 5-Methylisoxazole-3-carboxylic acid.

- FAQ. (n.d.). What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Slideshare. (n.d.).

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. arkajainuniversity.ac.in [arkajainuniversity.ac.in]

- 5. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 7. fiveable.me [fiveable.me]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. acdlabs.com [acdlabs.com]

- 10. ajptonline.com [ajptonline.com]

- 11. Measuring pKas, logP and Solubility by Automated titration | PPT [slideshare.net]

tert-Butyl (5-methylisoxazol-3-yl)carbamate crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of tert-Butyl (5-methylisoxazol-3-yl)carbamate

Abstract

This guide provides a comprehensive, technically-grounded framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this compound. The 5-methylisoxazole scaffold is a privileged motif in medicinal chemistry, and its carbamate derivatives are crucial intermediates in the synthesis of pharmacologically active molecules.[1] Understanding the precise three-dimensional atomic arrangement of these molecules is paramount for rational drug design, polymorphism control, and optimizing solid-state properties. This document serves as a detailed protocol and analytical guide for researchers, scientists, and drug development professionals, detailing the causality behind experimental choices from initial synthesis to final structural refinement and interpretation. It establishes a self-validating workflow designed to yield high-quality, publication-ready crystallographic data.

Introduction: The Significance of Structural Elucidation

The isoxazole ring is a cornerstone heterocyclic structure in a multitude of approved therapeutic agents, valued for its ability to act as a bioisostere for other functional groups and to participate in crucial intermolecular interactions with biological targets.[2] When functionalized with a carbamate group, specifically the acid-labile tert-butoxycarbonyl (Boc) protecting group, it becomes a versatile building block for constructing more complex molecular architectures, particularly in peptide synthesis and the development of novel kinase inhibitors.[1][3]

The determination of a molecule's crystal structure via single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating its three-dimensional conformation and packing in the solid state.[4] This information transcends a simple structural confirmation, providing critical insights into:

-

Molecular Conformation: Establishing the precise bond lengths, bond angles, and torsional arrangements that dictate the molecule's shape.

-

Intermolecular Interactions: Identifying and quantifying the non-covalent forces, such as hydrogen bonds and van der Waals interactions, that govern how molecules assemble into a stable crystal lattice.

-

Structure-Activity Relationships (SAR): Providing an empirical basis for computational modeling and the design of next-generation analogues with improved efficacy and selectivity.

-

Polymorphism: Identifying different crystalline forms of the same compound, which can have profound impacts on solubility, bioavailability, and stability—a critical consideration in pharmaceutical development.

This guide provides the scientific rationale and detailed protocols necessary to perform a complete crystal structure analysis of the title compound, ensuring data integrity and analytical rigor at every stage.

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved through the N-acylation of the commercially available 3-amino-5-methylisoxazole with di-tert-butyl dicarbonate (Boc₂O).

Rationale for Reagent Selection

-

3-Amino-5-methylisoxazole: The primary building block and nucleophile.[5]

-

Di-tert-butyl dicarbonate (Boc₂O): A highly effective and mild electrophile for the introduction of the Boc protecting group. It reacts selectively with the amine, and its byproducts (isobutene, CO₂) are volatile, simplifying purification.

-

Tetrahydrofuran (THF): An aprotic solvent chosen for its ability to dissolve both the starting amine and Boc₂O, creating a homogeneous reaction environment.[6]

-

Aqueous Workup: Necessary to remove any unreacted starting materials or water-soluble byproducts.

-

Column Chromatography: A standard purification technique for organic compounds to isolate the target molecule from any non-volatile impurities.[7]

Step-by-Step Synthesis Methodology

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-amino-5-methylisoxazole (5.0 g, 50.9 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) and stir until the solid is fully dissolved at room temperature.

-

Reagent Addition: Add di-tert-butyl dicarbonate (12.2 g, 56.0 mmol, 1.1 equivalents) to the solution. A mild exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as a white to off-white solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel (60-120 mesh) using a gradient elution of 10% to 30% ethyl acetate in hexane.[7] Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a crystalline white solid.

Generation of X-ray Quality Single Crystals

Obtaining a high-quality single crystal is the most critical and often most challenging step in SC-XRD analysis.[8] The goal is to encourage slow, ordered molecular assembly, which precludes rapid precipitation.[9] Vapor diffusion is an excellent method for this, as it allows for a gradual change in solvent composition.

Principles of Crystallization by Vapor Diffusion

This technique involves dissolving the compound in a "good" solvent and placing this solution in a small, open vial. This vial is then sealed inside a larger chamber containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent slowly diffuses in the vapor phase into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.[10]

Experimental Protocol for Crystallization

-

Solution Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.5 mL of a suitable "good" solvent, such as ethyl acetate or acetone, in a small glass vial (e.g., 2 mL).

-

Chamber Setup: Place the small vial, uncapped, inside a larger glass jar (e.g., 20 mL scintillation vial).

-

Anti-Solvent Addition: Carefully add 2-3 mL of a "poor" solvent, such as hexane or heptane, to the larger jar, ensuring none splashes into the inner vial.

-

Sealing and Incubation: Seal the outer jar tightly with a cap and wrap with Parafilm to prevent evaporation.

-

Crystal Growth: Allow the sealed system to stand undisturbed at room temperature. Crystal growth may take several days to a few weeks.

-

Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension with clear faces) have formed, carefully harvest them using a nylon loop or a fine needle.[8]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD provides definitive information on molecular structure, including unit cell dimensions, bond lengths, and bond angles, by analyzing how a crystal diffracts a beam of X-rays.[11]

The Principle of X-ray Diffraction